1-(4-Bromophenyl)cyclobutanecarboxamide

HDAC6 inhibition Epigenetics Medicinal Chemistry

1-(4-Bromophenyl)cyclobutanecarboxamide (CAS 1032350-05-2) is a strategic procurement choice for medicinal chemistry laboratories developing HDAC6 inhibitors. Its 4-bromophenyl 'cap' moiety engages the enzyme's surface recognition region, while the rigid cyclobutane linker imposes geometry critical for isoform selectivity. Documented IC50 values of 10–11.2 µM against HDAC6 make it an ideal starting scaffold for SAR campaigns. The bromophenyl group enables versatile cross-coupling, and Hofmann rearrangement yields the corresponding constrained primary amine—a valuable fragment library synthon. Explicitly cited in patent families including WO2017065473A1, this compound provides legitimate IP context for industrial and translational research programs. Generic cyclobutanecarboxamides or analogs with altered halogen patterns cannot replicate this target engagement profile.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1032350-05-2
Cat. No. B1393803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclobutanecarboxamide
CAS1032350-05-2
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N
InChIInChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14)
InChIKeyYNCWKWDEZAQFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)cyclobutanecarboxamide (CAS 1032350-05-2): A Constrained Cyclobutane Scaffold for HDAC6-Targeted Procurement


1-(4-Bromophenyl)cyclobutanecarboxamide (CAS 1032350-05-2) is a cyclobutanecarboxamide derivative characterized by a rigid cyclobutane ring, a 4-bromophenyl substituent, and a primary carboxamide group [1]. This compound serves as a key building block in medicinal chemistry, with documented utility as a precursor for histone deacetylase 6 (HDAC6) inhibitors and other bioactive molecules . The bromophenyl moiety enables further functionalization via cross-coupling reactions, while the cyclobutane ring provides conformational constraint, a desirable feature for optimizing target binding and pharmacokinetic properties.

Why 1-(4-Bromophenyl)cyclobutanecarboxamide Cannot Be Replaced by General Cyclobutane Analogs in HDAC6 Research


In scientific procurement, substituting 1-(4-Bromophenyl)cyclobutanecarboxamide with generic cyclobutanecarboxamides or other aryl-substituted analogs is highly inadvisable due to the specific structural and electronic requirements for HDAC6 inhibition. The 4-bromophenyl group acts as a critical 'cap' moiety that engages the enzyme's surface recognition region, while the cyclobutane linker imposes a specific geometry that influences binding mode and isoform selectivity . Even minor modifications, such as altering the halogen substitution pattern or replacing the cyclobutane with a cyclopropane or cyclohexane, can drastically alter potency, selectivity, and metabolic stability. The quantitative evidence below demonstrates that this specific compound possesses a distinct, albeit moderate, HDAC6 inhibitory profile that is not generalizable to its closest structural relatives without experimental validation.

Quantitative Differentiation of 1-(4-Bromophenyl)cyclobutanecarboxamide: Verified HDAC6 Inhibition Data vs. Class-Level Comparators


HDAC6 Inhibitory Activity: A Documented Basal Potency for Cyclobutane-Based Inhibitor Design

1-(4-Bromophenyl)cyclobutanecarboxamide exhibits measurable inhibitory activity against recombinant human HDAC6. While this compound represents an early-stage or probe-like scaffold rather than a highly optimized clinical candidate, its activity profile provides a crucial baseline for understanding the minimal pharmacophore requirements of HDAC6 inhibition within the cyclobutane class. In a fluorescence-based biochemical assay, the compound inhibited human recombinant HDAC6 with an IC50 of 10 μM (10,000 nM) [1]. A separate independent assay also reported an IC50 of 11.2 μM (11,200 nM) under comparable conditions [2]. This level of potency confirms that the cyclobutane-4-bromophenyl scaffold provides a viable starting point for further medicinal chemistry optimization, particularly when compared to inactive or significantly weaker analogs within the same patent families.

HDAC6 inhibition Epigenetics Medicinal Chemistry

Synthetic Versatility: Documented Conversion to 1-(4-Bromophenyl)cyclobutylamine via Hofmann Rearrangement

A key differentiator for this compound is its demonstrated utility as a precursor to 1-(4-bromophenyl)cyclobutylamine, a valuable constrained primary amine building block. The primary carboxamide group undergoes a Hofmann rearrangement under standard conditions (NaOCl, NaOH, 1-butanol) to yield the corresponding amine . This transformation is specific to the primary amide functionality and provides access to a sterically hindered cyclobutylamine scaffold that is otherwise challenging to synthesize directly. This contrasts with N-substituted cyclobutanecarboxamide analogs, which cannot undergo this transformation and therefore lack this synthetic utility.

Organic Synthesis Building Block Hofmann Rearrangement

Patent-Corroborated Utility as an HDAC6 Inhibitor Scaffold

The compound is explicitly disclosed in patent literature (e.g., KR20170043692A, WO2017065473A1) as a representative compound within a broader class of oxadiazole amine derivatives possessing HDAC6 inhibitory activity . The patent disclosure confirms that compounds incorporating the 1-(4-bromophenyl)cyclobutyl moiety exhibit HDAC6 inhibition. While the patent primarily focuses on more elaborated oxadiazole-containing analogs, the inclusion of this simpler cyclobutanecarboxamide as a foundational example underscores its relevance as a core structural motif. This patent validation provides a level of credibility and application context not available for many unpatented or purely academic cyclobutane derivatives.

HDAC6 inhibitor Patent analysis Drug discovery

Recommended Procurement Scenarios for 1-(4-Bromophenyl)cyclobutanecarboxamide Based on Verified Evidence


Early-Stage HDAC6 Inhibitor Discovery and Probe Development

Based on the documented IC50 values of 10-11.2 μM against HDAC6 [REFS-1, REFS-2], this compound is optimally procured as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective HDAC6 inhibitors. Its moderate potency allows researchers to detect initial engagement and optimize the cyclobutane linker and cap group. It is not suitable for advanced in vivo efficacy studies without further chemical optimization.

Synthesis of Constrained Primary Amine Building Blocks

The documented Hofmann rearrangement of this compound to yield 1-(4-bromophenyl)cyclobutylamine makes it a strategic procurement choice for medicinal chemistry laboratories focused on synthesizing libraries of constrained amines . This application leverages the compound's synthetic utility rather than its direct biological activity, providing access to a unique chemical space for fragment-based drug discovery or as a synthetic intermediate.

Patent-Landscape-Guided Research Programs

For research groups operating in the HDAC6 inhibitor space, procuring this compound is justified by its explicit mention in key patent families (e.g., WO2017065473A1) . This provides a clear intellectual property context, allowing researchers to use the compound as a comparative example or as a starting point for designing novel analogs outside existing patent claims. This scenario is particularly relevant for industrial or translational research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.